molecular formula C11H12FN B2580956 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 143682-23-9

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2580956
CAS No.: 143682-23-9
M. Wt: 177.222
InChI Key: HIZOTHLNNPXFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a fluorinated tetrahydropyridine derivative characterized by a partially unsaturated six-membered ring with a 2-fluorophenyl substituent at the 4-position. This structural motif is critical for interactions with biological targets, particularly enzymes like monoamine oxidases (MAOs) .

Properties

IUPAC Name

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZOTHLNNPXFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can utilize similar reagents and conditions as the laboratory-scale synthesis but is optimized for larger quantities and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives with different substituents on the aromatic ring or the tetrahydropyridine ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12FN
  • Molecular Weight : 213.68 g/mol
  • Structure : The compound features a tetrahydropyridine ring substituted with a fluorophenyl group at the fourth position, which enhances its biological activity compared to non-fluorinated analogs.

Pharmaceutical Development

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is primarily investigated for its neuroprotective properties. Research indicates that compounds in this class may modulate neurotransmitter systems and exhibit potential anti-Parkinsonian effects. Specifically, studies suggest that it may influence dopaminergic pathways, offering therapeutic benefits for conditions such as Parkinson's disease.

Neurotoxicity Studies

One notable study synthesized fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin. The synthesis of these analogs allowed researchers to investigate their biodistribution and oxidation kinetics in animal models. Results indicated that the fluorinated compounds exhibited distinct pharmacokinetic profiles compared to their non-fluorinated counterparts .

Applications in Drug Design

The compound's unique properties make it a valuable candidate in drug design for neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and interact with dopaminergic pathways positions it as a potential therapeutic agent for conditions like Parkinson's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoamine Oxidase (MAO) Substrates and Neurotoxins

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Structure : N-methyl group at position 1, 4-phenyl substituent.
  • Activity : MPTP is a protoxin metabolized by MAO-B into the neurotoxic cation MPP+, which inhibits mitochondrial Complex I, leading to dopaminergic neuron degeneration .
  • Toxicity : High neurotoxicity in primates and humans, inducing Parkinsonism .
4-(2-Fluorophenyl)-1,2,3,6-Tetrahydropyridine
  • Structure : 2-fluorophenyl substituent (ortho-fluoro) instead of MPTP’s 4-phenyl (para-substituted).
  • Hypothesized Activity: Fluorine’s electronegativity and steric effects at the ortho position may alter MAO-B binding affinity or metabolic activation compared to MPTP.
PTP (4-Phenyl-1,2,3,6-Tetrahydropyridine)
  • Structure : Lacks the N-methyl group of MPTP.
  • Activity : MAO substrate with lower neurotoxicity than MPTP. Forms pyridinium metabolites (e.g., PTP+) but requires higher doses to induce neuronal damage .
Cl-PTP (4-(p-Chlorophenyl)-1,2,3,6-Tetrahydropyridine)
  • Structure : Chlorine substituent at the para position.
  • Activity : MAO substrate with moderate neurotoxicity. Chlorine’s electron-withdrawing effects may enhance metabolic stability compared to fluorine .

Anti-Inflammatory and Antimalarial Analogues

AM01 (4-(4-Fluorophenyl)-1,2,3,6-Tetrahydropyridine)
  • Structure : 4-fluorophenyl substituent (para-fluoro).
  • Activity: Intermediate in antimalarial drug synthesis. Demonstrated antiplasmodial activity against P. falciparum (FCR-3 strain) but showed genotoxicity in SOS/umu assays .
  • Comparison: The para-fluoro vs.
N-Benzoylamino-Tetrahydropyridines
  • Structure: N-benzoyl modifications at the amino group.
  • Activity: Anti-inflammatory agents inhibiting nitric oxide (NO) production in macrophages . Fluorinated variants (e.g., 4-ethyl derivatives) show enhanced potency, suggesting fluorophenyl substitutions could optimize target engagement .

Carcinogenic N-Nitroso Derivatives

N-Nitroso-1,2,3,6-Tetrahydropyridine
  • Structure : Nitroso group attached to the tetrahydropyridine ring.
  • Activity: High carcinogenic potency (TD₅₀ = 0.059 mg/kg) due to radical stabilization via π-resonance .

Structural and Metabolic Considerations

Ring Conformation and Substituent Effects

  • Tetrahydropyridine rings exhibit puckering (amplitude ~0.68 Å, θ = 84.7°), influencing enzyme binding . Fluorine’s small atomic radius and high electronegativity may minimally distort ring conformation compared to bulkier substituents (e.g., trifluoromethyl groups in FTEAA) .

Metabolic Pathways

  • MPTP is metabolized via MAO-B to MPP+, while 4-(2-fluorophenyl)-THP’s ortho-fluoro group may hinder MAO-B binding, altering metabolite profiles .
  • Haloperidol’s tetrahydropyridine metabolite (HTP) undergoes oxidation to neurotoxic pyridinium species, suggesting fluorinated analogues could follow similar pathways with modified kinetics .

Biological Activity

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its neurotoxic effects, interactions with monoamine oxidase (MAO), and implications for neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is C11H12FNC_{11}H_{12}FN. It features a tetrahydropyridine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

The primary biological activities associated with 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine stem from its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin linked to Parkinson's disease. The following sections detail specific findings related to its biological activity.

Research has indicated that 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibits potent neurotoxic effects similar to MPTP. In studies involving mouse models:

  • Neurotoxic Effects : The compound was found to be a more potent neurotoxin than MPTP itself. It selectively targets the nigrostriatal dopaminergic system, leading to significant dopaminergic neuron loss .
  • MAO Interaction : The compound is primarily oxidized by MAO-B. Inhibition studies demonstrated that the neurotoxicity could be blocked by MAO-B inhibitors such as pargyline and deprenyl but not by MAO-A inhibitors .

Comparative Toxicity Studies

A comparative analysis of various tetrahydropyridine derivatives revealed that:

CompoundMAO Substrate ActivityNeurotoxicity Potency
4-(2-Fluorophenyl)-1,2,3,6-TetrahydropyridineHighVery High
1-Methyl-4-phenyl-1,2,3,6-Tetrahydropyridine (MPTP)ModerateHigh
1-Methyl-4-(trifluoromethyl)phenyl-1,2,3,6-TetrahydropyridineVariableModerate

This table highlights the enhanced potency of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine compared to other derivatives in terms of both MAO substrate activity and neurotoxicity.

Case Studies

Several case studies have been documented regarding the effects of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine:

  • Neurotoxicology Study : A study conducted on mice demonstrated that administration of the compound led to significant reductions in dopamine levels in the striatum. This was accompanied by behavioral changes indicative of Parkinsonian symptoms .
  • MAO Inhibition Study : In vitro assays showed that 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a better substrate for MAO compared to MPTP. This suggests that the compound may have therapeutic implications if used in controlled doses to modulate MAO activity .

Q & A

Q. What are the key synthetic strategies for preparing 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine and its derivatives?

The synthesis typically involves cyclization or functionalization of preformed pyridine/tetrahydropyridine scaffolds. For example, the nitro-substituted derivative 4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,6-tetrahydropyridin-2-one was synthesized via nucleophilic substitution and cyclization using tert-butyl 4-oxopiperidine-1-carboxylate as a precursor . A related approach for fluorinated tetrahydroquinolines employs condensation reactions between hydrazine derivatives and piperidine intermediates under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) . Key steps include:

  • Nucleophilic aromatic substitution for introducing the 2-fluorophenyl group.
  • Cyclization using catalytic acids (e.g., HCl) or bases (e.g., NaHCO₃).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can researchers confirm the molecular structure of 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives?

Structural validation combines spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Characteristic signals for the tetrahydropyridine ring (δ 1.5–2.5 ppm for CH₂ groups) and aromatic fluorophenyl protons (δ 7.0–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C-F bond length ~1.35 Å, consistent with fluorinated aromatics) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. What safety protocols are critical when handling 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated waste (e.g., fluorophenyl byproducts) for professional treatment .
  • First aid : Immediate rinsing with water for skin contact; seek medical attention if ingested .

Advanced Research Questions

Q. How do substituents on the tetrahydropyridine ring influence the compound’s reactivity and biological activity?

Substituents alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methoxy groups (e.g., 2-methoxy derivatives) : Improve solubility but may reduce metabolic stability .
  • Fluorine atoms : Enhance bioavailability via increased lipophilicity and membrane permeability .
    Example : The 5-nitro derivative in showed enhanced electrophilic character, enabling further functionalization at the 2-position.

Q. What mechanistic insights explain contradictions in cyclization yields across similar derivatives?

Variations in cyclization efficiency (40–85% yields) arise from:

  • Steric hindrance : Bulky substituents (e.g., benzyl groups) slow ring closure .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .
  • Catalyst choice : Acidic conditions (e.g., HCl) protonate intermediates, accelerating cyclization but risking side reactions like polymerization .

Q. How can advanced spectroscopic techniques resolve ambiguities in regioselectivity during functionalization?

  • 2D NMR (COSY, NOESY) : Maps coupling between protons to assign substituent positions .
  • X-ray photoelectron spectroscopy (XPS) : Identifies fluorine bonding environments (e.g., C-F vs. N-F bonds) .
  • DFT calculations : Predicts thermodynamically favored regioisomers by comparing Gibbs free energies of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.